12-Oxo-ltb4 - 136696-10-1

12-Oxo-ltb4

Catalog Number: EVT-446261
CAS Number: 136696-10-1
Molecular Formula: C20H30O4
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

12-Oxo-LTB4 is a metabolite of leukotriene B4 (LTB4), a potent inflammatory mediator derived from arachidonic acid. [, , , ] It plays a crucial role in the resolution of inflammation by being a less potent activator of neutrophils compared to its precursor, LTB4. [, ]

Synthesis Analysis

The synthesis of 12-oxo-LTB4 can be achieved through the enzymatic oxidation of LTB4 by the enzyme leukotriene B4 12-hydroxydehydrogenase (LTB4 12-HD). [, , , ] This enzyme catalyzes the conversion of the 12-hydroxy group of LTB4 to a ketone group, yielding 12-oxo-LTB4. Additionally, the synthesis of stable-isotope labeled analogues, such as [14,15,17,17,18,18-2H6] LTB4, can be used to study the metabolic pathways of LTB4 and the formation of 12-oxo-LTB4. []

Molecular Structure Analysis

Although specific structural analysis data was not found within the provided papers, the chemical name of 12-oxo-LTB4 is 5-hydroxy-12-oxo-(5S,6Z,8E,10E,14Z)-6,8,10,14-eicosatetraenoic acid. [] As a metabolite of LTB4, 12-oxo-LTB4 retains the eicosatetraenoic acid backbone but with a ketone group replacing the hydroxyl group at the 12th carbon atom. This structural modification is responsible for the altered biological activity compared to LTB4. [, ]

Chemical Reactions Analysis

12-Oxo-LTB4 is primarily involved in enzymatic reactions as part of the LTB4 metabolic pathway. [, , ] The key reaction is the NADP+-dependent oxidation of LTB4 catalyzed by LTB4 12-HD, resulting in the formation of 12-oxo-LTB4. [, ] Further metabolism of 12-oxo-LTB4 can occur, but specific details were not included in the provided papers.

Mechanism of Action

12-Oxo-LTB4, while still able to bind to the BLT1 receptor (the primary receptor for LTB4), exhibits a significantly reduced ability to activate neutrophils compared to LTB4. [, ] This suggests that 12-oxo-LTB4 may act as a competitive antagonist at the BLT1 receptor, limiting the pro-inflammatory effects of LTB4. [] This mechanism contributes to the resolution of inflammation by dampening the activity of neutrophils.

Applications
  • Inflammatory Response Studies: 12-Oxo-LTB4 is used as a marker for LTB4 metabolism and the resolution phase of inflammation. Elevated levels of 12-oxo-LTB4 in biological samples, such as muscle tissue after exercise, can indicate active resolution of inflammation. []
  • Drug Discovery: Researchers are investigating the potential of developing drugs that target LTB4 12-HD to modulate LTB4 levels and influence inflammatory responses. [, ]
  • Disease Biomarkers: Studies have shown alterations in 12-oxo-LTB4 levels in various diseases, including rheumatoid arthritis, highlighting its potential as a diagnostic or prognostic biomarker. []

Leukotriene B4 (LTB4)

Compound Description: Leukotriene B4 (LTB4) is a potent pro-inflammatory mediator derived from arachidonic acid through the 5-lipoxygenase pathway. It plays a crucial role in inflammation by inducing chemotaxis, aggregation, and degranulation of leukocytes, contributing to host defense mechanisms but also implicated in inflammatory diseases. [, , , , , ]

Relevance: LTB4 is the direct precursor of 12-oxo-LTB4, undergoing oxidation by the enzyme leukotriene B4 12-hydroxydehydrogenase (LTB4 12-HD). This conversion is a crucial step in LTB4 metabolism, as 12-oxo-LTB4 exhibits significantly reduced pro-inflammatory activity compared to its parent compound. Therefore, understanding the relationship between LTB4 and 12-oxo-LTB4 is critical in elucidating the inflammatory and resolving phases of an immune response. [, , , , , ]

10,11-Dihydro-LTB4

Compound Description: 10,11-dihydro-LTB4 is a metabolite of LTB4 generated through the reductase pathway in polymorphonuclear leukocytes (PMNLs). It exhibits significantly lower potency than LTB4 in stimulating neutrophils and inducing calcium mobilization. [, , , ]

Relevance: 10,11-dihydro-LTB4 is a key intermediate in the metabolic pathway of LTB4 to 12-oxo-LTB4. It is further metabolized by LTB4 12-HD to form 10,11-dihydro-12-oxo-LTB4, a less potent metabolite. [, , ]

10,11-Dihydro-12-oxo-LTB4

Compound Description: 10,11-dihydro-12-oxo-LTB4 is a less active metabolite of LTB4, formed through the sequential action of reductase and LTB4 12-HD on LTB4. [, , , , ]

Relevance: This compound is a downstream metabolite in the pathway where LTB4 is converted to 12-oxo-LTB4. The presence of both the 10,11-dihydro and 12-oxo modifications significantly reduces its biological activity compared to both LTB4 and 12-oxo-LTB4. [, , , ]

10,11-Dihydro-12-epi-LTB4

Compound Description: 10,11-Dihydro-12-epi-LTB4 is another metabolite generated through the LTB4 reductase pathway. It possesses a stereoisomeric configuration at the 12-hydroxyl group compared to 10,11-dihydro-LTB4, with the hydroxyl group in the R configuration. [, ]

Relevance: This compound is formed through the enzymatic conversion of both 10,11-dihydro-LTB4 and 10,11-dihydro-12-oxo-LTB4 by PMNLs, highlighting the dynamic interconversion within this metabolic pathway. It is also much less potent than LTB4. [, ]

20-OH-LTB4

Compound Description: 20-OH-LTB4 is a metabolite of LTB4 formed by omega-oxidation, primarily in neutrophils. Despite its ability to bind to the LTB4 receptor BLT1 with high affinity, it exhibits weak agonist activity and acts as a natural inhibitor of LTB4-mediated neutrophil responses, including chemotaxis, degranulation, and leukotriene biosynthesis. []

Relevance: Although structurally similar to 12-oxo-LTB4, 20-OH-LTB4 is generated through a distinct metabolic pathway and acts as a competitive inhibitor of LTB4 signaling. The presence of both 20-OH-LTB4 and 12-oxo-LTB4 suggests a multi-pronged approach to regulating LTB4-mediated inflammation, with 20-OH-LTB4 providing rapid, localized control and 12-oxo-LTB4 contributing to a more sustained dampening of the inflammatory response. []

20-COOH-LTB4

Compound Description: 20-COOH-LTB4 is another omega-oxidation metabolite of LTB4 found to inhibit LTB4-mediated neutrophil responses. It is generated through further oxidation of 20-OH-LTB4. [, ]

Relevance: Similar to 20-OH-LTB4, 20-COOH-LTB4 represents a separate pathway for LTB4 inactivation. While both 20-COOH-LTB4 and 12-oxo-LTB4 serve to dampen LTB4 signaling, they likely act with different kinetics and in different cellular compartments, reflecting the complex regulation of LTB4 activity during inflammation. [, ]

12(S)-HETE (12(S)-Hydroxy-5,8,10,14-eicosatetraenoic acid)

Compound Description: 12(S)-HETE is a product of arachidonic acid metabolism via 12-lipoxygenase. It is metabolized similarly to LTB4 by the reductase pathway in porcine PMNLs. []

Relevance: This compound, while structurally different from 12-oxo-LTB4, demonstrates the broader substrate specificity of the reductase pathway involved in LTB4 metabolism. The metabolism of 12(S)-HETE through this pathway suggests that similar enzymatic machinery might handle various lipid mediators, including both leukotrienes and hydroxyeicosatetraenoic acids. []

12-Hydroxy-5,8,14-eicosatrienoic acid (10,11-dihydro-12-HETE)

Compound Description: 10,11-Dihydro-12-HETE is a product of 12(S)-HETE metabolism via the reductase pathway. It exhibits a similar pattern of stereochemical inversion at the 12-hydroxyl group as seen with 10,11-dihydro-LTB4. []

Relevance: This compound further emphasizes the shared metabolic pathway between LTB4 and 12(S)-HETE. The parallel formation of dihydro metabolites with inverted stereochemistry at the 12-hydroxyl group suggests a common enzymatic mechanism and highlights the intricate regulation of lipid mediators within the same pathway. []

12-Oxo-5,8,14-eicosatrienoic acid (10,11-dihydro-12-oxo-ETE)

Compound Description: 10,11-Dihydro-12-oxo-ETE is a downstream metabolite of 12(S)-HETE, formed by the subsequent oxidation of 10,11-dihydro-12-HETE. []

Relevance: This finding reinforces the concept of a shared metabolic pathway for the inactivation of both LTB4 and 12(S)-HETE, as both are converted to their respective 12-oxo-metabolites through sequential reduction and oxidation steps. []

13-Hydroxy-9,11-octadecadienoic acid (13-HODE)

Compound Description: 13-HODE is a linoleic acid metabolite generated by 15-lipoxygenase. It is metabolized by the reductase pathway in porcine PMNLs, although with lower affinity compared to LTB4 and 12(S)-HETE. []

Relevance: The metabolism of 13-HODE by the reductase pathway further expands the range of substrates handled by this pathway and its role in regulating inflammatory lipid mediators beyond the eicosanoid family. This finding suggests a broader impact of this metabolic pathway on inflammatory processes. []

Properties

CAS Number

136696-10-1

Product Name

12-Oxo-ltb4

IUPAC Name

(5S,6E,8Z,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,19,22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t19-/m1/s1

InChI Key

SJVWVCVZWMJXOK-GIUDXHRWSA-N

SMILES

CCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O

Synonyms

12-oxo-LTB4
12-oxoleukotriene B4

Canonical SMILES

CCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\CC(=O)/C=C/C=C\C=C\[C@H](CCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.